(1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine
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Overview
Description
(1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Formation of Amine: The amine functionality is introduced through reductive amination or other suitable amination reactions.
Chiral Resolution: The desired chiral configuration is achieved through chiral resolution techniques or asymmetric synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The amine group may interact with receptors or enzymes, modulating their function and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine: shares similarities with other chiral amines and trifluoromethylated compounds.
(1R,2S)-N-methyl-2-(trifluoromethyl)cyclohexan-1-amine: Another chiral amine with a different position of the trifluoromethyl group.
(1R,3S)-N-methyl-3-(difluoromethyl)cyclohexan-1-amine: A similar compound with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(1R,3S)-N-methyl-3-(trifluoromethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c1-12-7-4-2-3-6(5-7)8(9,10)11/h6-7,12H,2-5H2,1H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGLZEFLNIDAPY-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC[C@@H](C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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